physicochemical properties of 4-(trifluoromethoxy)benzaldehyde oxime
physicochemical properties of 4-(trifluoromethoxy)benzaldehyde oxime
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)benzaldehyde Oxime
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 4-(trifluoromethoxy)benzaldehyde oxime. This compound is a pivotal intermediate in modern medicinal and agricultural chemistry, primarily due to the unique electronic and lipophilic properties imparted by the trifluoromethoxy (-OCF₃) substituent. The oxime functional group further serves as a versatile handle for constructing complex nitrogen-containing heterocyclic systems. This document consolidates available data on its molecular structure, physical characteristics, and spectroscopic profile. It offers a detailed, field-proven experimental protocol for its synthesis and purification, grounded in established chemical principles. Furthermore, it explores the compound's critical role in drug discovery and agrochemical development, providing expert insights into leveraging its properties for molecular design.
Introduction: The Strategic Value of the Trifluoromethoxy Moiety
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a highly sought-after substituent. Unlike its trifluoromethyl (-CF₃) counterpart, the -OCF₃ group acts as a weak electron-withdrawing group via induction but also possesses weak electron-donating character through resonance. This nuanced electronic profile, combined with its high lipophilicity and metabolic stability, makes it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
4-(Trifluoromethoxy)benzaldehyde oxime serves as a key building block that marries the benefits of the -OCF₃ group with the synthetic versatility of the oxime functional handle. Oximes are critical precursors for the synthesis of nitriles, amides (via Beckmann rearrangement), and a diverse array of nitrogen-containing heterocycles, which are prevalent scaffolds in many approved therapeutic agents.[1][2] This guide aims to provide researchers with the foundational knowledge required to effectively utilize this potent chemical intermediate.
Molecular Structure and Identifiers
The structural integrity and identity of a chemical reagent are paramount for reproducible scientific outcomes. The key identifiers for 4-(trifluoromethoxy)benzaldehyde oxime are summarized below.
2.1 Key Identifiers and Physicochemical Properties
All quantitative data have been consolidated into the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | [] |
| Synonyms | 4-(Trifluoromethoxy)benzaldoxime | [] |
| CAS Number | 150162-39-3 | [] |
| Molecular Formula | C₈H₆F₃NO₂ | [4] |
| Molecular Weight | 205.13 g/mol | [4] |
| Melting Point | 41 °C | |
| Density | 1.31 g/cm³ (Predicted) | [] |
| Purity (Typical) | 95 - 97% | |
| InChI Key | SFLMISFBFTUVTD-LFYBBSHMSA-N | [] |
| LogP (Predicted) | 2.73 (for parent aldehyde) | [5] |
Spectroscopic and Analytical Characterization
While comprehensive, experimentally verified spectra for 4-(trifluoromethoxy)benzaldehyde oxime are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. The following analysis is based on established principles of NMR and IR spectroscopy and by analogy to its parent aldehyde and structurally related compounds like 4-(trifluoromethyl)benzaldehyde oxime.[6][7][8]
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic, imine, and hydroxyl protons.
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Aromatic Region (δ ≈ 7.2-7.7 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the oxime group and the two protons ortho to the -OCF₃ group will appear as two distinct doublets, each integrating to 2H.
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Imine Proton (CH=N, δ ≈ 8.1-8.3 ppm): A sharp singlet corresponding to the proton of the C=N bond is expected in this downfield region.[6][7]
-
Oxime Proton (N-OH, δ ≈ 7.6-11.6 ppm): A broad singlet, whose chemical shift can be highly dependent on solvent and concentration, is anticipated for the hydroxyl proton.[7][8]
-
-
¹³C NMR: The carbon spectrum will be characterized by signals for the aromatic carbons, the imine carbon, and the carbon of the trifluoromethoxy group.
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Aromatic Carbons (δ ≈ 115-150 ppm): Four signals are expected for the aromatic ring carbons.
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Imine Carbon (C=N, δ ≈ 148-150 ppm): The carbon of the oxime functional group will appear as a distinct signal in the downfield region.[6]
-
Trifluoromethoxy Carbon (-OCF₃, δ ≈ 120 ppm): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).
-
-
¹⁹F NMR:
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be distinct from that of a -CF₃ group.[8]
-
3.2 Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key vibrational bands expected for this molecule include:
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O-H Stretch: A broad band around 3100-3400 cm⁻¹ corresponding to the hydroxyl group of the oxime.[6]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=N Stretch: A characteristic absorption in the range of 1620-1680 cm⁻¹.[6]
-
C-O Stretch (Aryl Ether): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: Very strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region, indicative of the trifluoromethoxy group.[6]
Synthesis and Purification Protocol
The synthesis of 4-(trifluoromethoxy)benzaldehyde oxime is a robust and well-established condensation reaction. The causality behind this protocol is the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the thermodynamically stable oxime.
4.1 Synthetic Pathway Overview
The logical flow of the synthesis is a direct conversion of the parent aldehyde to the oxime.
Caption: Synthesis workflow for 4-(trifluoromethoxy)benzaldehyde oxime.
4.2 Detailed Experimental Protocol
This protocol is adapted from standard, validated procedures for the synthesis of aromatic aldoximes.[7]
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Reagent Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser, combine 4-(trifluoromethoxy)benzaldehyde (50.0 mmol), hydroxylamine hydrochloride (74.0 mmol, 5.13 g), and sodium acetate (125.0 mmol, 10.26 g).
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Expert Insight: Sodium acetate acts as a base to neutralize the HCl byproduct and free the hydroxylamine nucleophile from its hydrochloride salt, which is essential to drive the reaction forward.
-
-
Solvent Addition: Add ethyl alcohol (10.0 mL) and water (40.0 mL) to the flask. The solvent system is chosen to ensure solubility of both the organic aldehyde and the inorganic salts.
-
Reaction: Stir the mixture vigorously and bring it to reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Workup and Isolation: Once the reaction is complete, pour the hot contents into a 250 mL beaker and allow it to cool to room temperature, followed by cooling in an ice bath.
-
Filtration: The product will precipitate as a solid. Collect the precipitate by suction filtration.
-
Washing: Thoroughly wash the collected solid with cold water to remove any remaining inorganic salts.
-
Drying and Purification: Dry the crude product under vacuum. For obtaining a high-purity solid, recrystallization from an appropriate solvent (e.g., ethanol/water) or purification by silica gel column chromatography can be performed.[7][8]
Applications in Research and Development
The utility of this compound is directly linked to its distinct structural features: the metabolically stable, lipophilic -OCF₃ group and the synthetically versatile oxime handle.
Caption: Relationship between structural features and applications.
5.1 Role in Drug Discovery
The trifluoromethoxy group is often considered a "super-methyl" group or a lipophilic hydrogen bond acceptor. Its incorporation into drug candidates can significantly enhance membrane permeability and metabolic stability by blocking potential sites of oxidative metabolism. This leads to improved oral bioavailability and a more favorable pharmacokinetic profile.
5.2 Agrochemical Synthesis
Similar to its role in pharmaceuticals, the -OCF₃ group can improve the efficacy and environmental stability of pesticides and herbicides. 4-(Trifluoromethoxy)benzaldehyde oxime serves as a precursor to active ingredients where these properties are highly desirable.
5.3 Intermediate for Heterocyclic Chemistry
The oxime functionality is a powerful tool for synthetic chemists. It readily participates in cycloaddition and condensation reactions, providing access to a wide range of nitrogen-containing heterocycles. This makes it a valuable starting material for building complex molecular scaffolds with potential biological activity.
Handling and Storage
To ensure the long-term integrity and reactivity of the compound, proper storage is crucial.
-
Storage Conditions: Store in a cool, dry place, away from light and moisture. A storage temperature of 2-8°C is recommended.
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
4-(Trifluoromethoxy)benzaldehyde oxime is more than a simple chemical intermediate; it is a strategic building block for the creation of novel, high-performance molecules. Its well-defined physicochemical properties, combined with a straightforward synthesis and versatile reactivity, make it an indispensable tool for researchers in drug discovery, agrochemical science, and materials chemistry. This guide provides the essential technical knowledge to harness the full potential of this valuable compound.
References
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ChemSrc. (n.d.). 4-(Trifluoromethoxy)benzaldehyde. Retrieved January 14, 2026, from [Link]
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Royal Society of Chemistry. (2012). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Retrieved January 14, 2026, from [Link]
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Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). (E)-4-(trifluoromethoxy)benzaldehyde oxime. Retrieved January 14, 2026, from [Link]
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Royal Society of Chemistry. (2018). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Retrieved January 14, 2026, from [Link]
- Patents Google. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
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